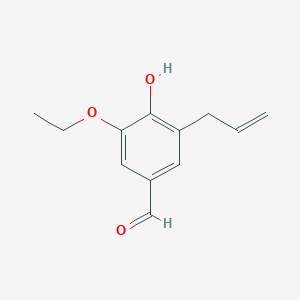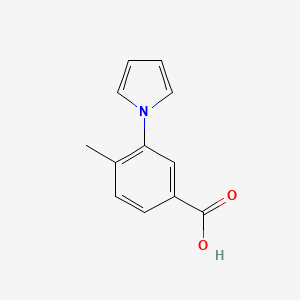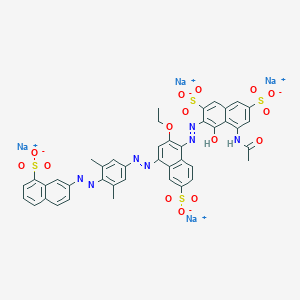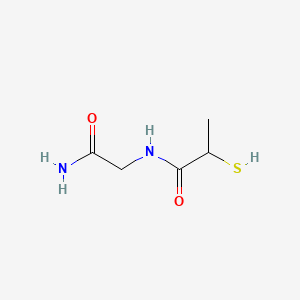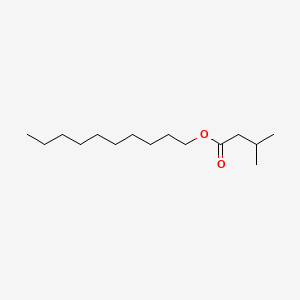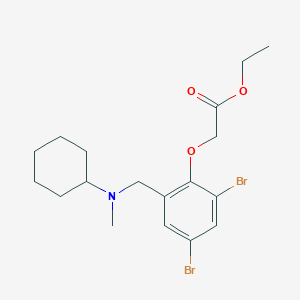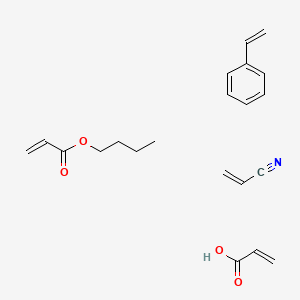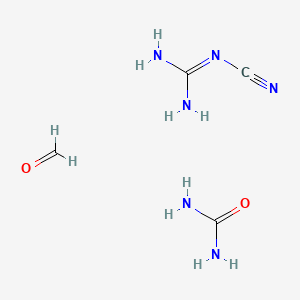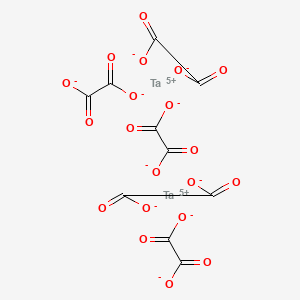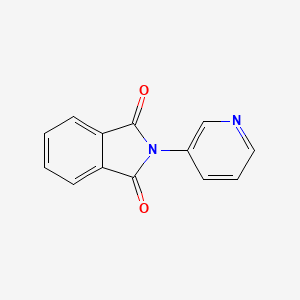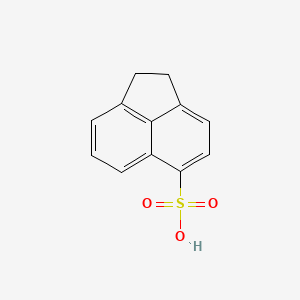![molecular formula C34H26Cl2N10O6 B1619516 2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide CAS No. 78245-94-0](/img/structure/B1619516.png)
2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide” is a complex organic molecule. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of diazenyl and benzimidazole moieties. Common synthetic routes may include:
Formation of the diazenyl group: This can be achieved through diazotization reactions, where an aromatic amine is treated with nitrous acid.
Formation of the benzimidazole group: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling reactions: The final compound is formed through coupling reactions between the diazenyl and benzimidazole intermediates under specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could occur at the diazenyl groups, potentially leading to the formation of amines.
Substitution: The chloro groups in the compound may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a catalyst or a ligand in various chemical reactions.
Materials Science:
Biology and Medicine
Drug Development: The compound may serve as a lead compound or a pharmacophore in the development of new drugs.
Biological Probes: It could be used as a probe to study biological processes or as a diagnostic tool.
Industry
Dyes and Pigments: The compound’s diazenyl groups suggest potential use in the dye and pigment industry.
Polymers: It could be used in the synthesis of specialty polymers with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Azo Compounds: Compounds with similar diazenyl groups.
Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.
Uniqueness
The uniqueness of the compound lies in its specific combination of diazenyl and benzimidazole groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
78245-94-0 |
|---|---|
Molecular Formula |
C34H26Cl2N10O6 |
Molecular Weight |
741.5 g/mol |
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C34H26Cl2N10O6/c1-15(47)29(31(49)37-19-5-9-25-27(13-19)41-33(51)39-25)45-43-23-7-3-17(11-21(23)35)18-4-8-24(22(36)12-18)44-46-30(16(2)48)32(50)38-20-6-10-26-28(14-20)42-34(52)40-26/h3-14,29-30H,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52) |
InChI Key |
ZDTUSRHTEVWVKX-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)Cl)Cl |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)Cl)Cl |
Key on ui other cas no. |
78245-94-0 |
physical_description |
OtherSolid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


